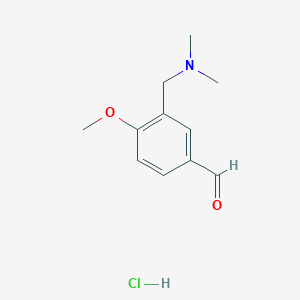

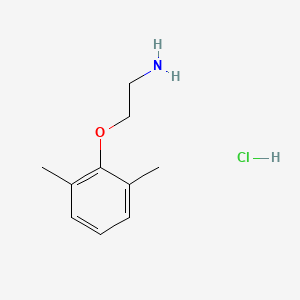

2-氨基-2-(3-氯-4-甲氧基苯基)乙醇

描述

The compound 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is a chemical of interest due to its structural characteristics and potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that typically start with the functionalization of aromatic compounds. For instance, the synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole involved the reaction of α-bromo-1-(4-hydroxyphenyl)-1-pentone with thiourea . Similarly, the synthesis of a Schiff base related to the compound of interest was achieved by reacting an aldehyde with an amine . These methods suggest that the synthesis of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol could involve the reaction of a suitable aldehyde with an amine in the presence of a methoxy and a chloro substituent.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol has been elucidated using X-ray diffraction techniques. For example, the crystal structure of a related compound, ICR-372-OH, was determined to be triclinic with specific cell dimensions . Another related compound, 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole, was found to have a monoclinic system with two non-coplanar ring systems . These findings suggest that the molecular structure of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol could also be characterized by X-ray diffraction to reveal its geometric configuration and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol can be inferred from their behavior under various conditions. For instance, the Schiff base compound exhibited resistance to five different bacteria, indicating potential stability in biological environments . The mutagenicity of ICR-372-OH was also studied, showing that a change in a terminal hydroxyl group to a chlorine atom significantly increased its bacterial mutagenicity . These studies suggest that the functional groups present in 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol could play a crucial role in its chemical reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The crystal density, solubility, and hydrogen bonding patterns are important characteristics that can be determined experimentally. For example, the crystal density of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate was found to be 1.240 g/cm³ . The extensive hydrogen bonding observed in the structure of this compound indicates potential solubility in polar solvents . These properties are essential for understanding the behavior of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol in different environments and could be used to predict its solubility, stability, and reactivity.

科学研究应用

有机化学中的动力学研究

研究已经深入研究了某些硫代碳酸酯与脂环胺反应的动力学性质和机理,为反应速率和途径提供了有价值的见解,这些反应速率和途径在有机合成和药物化合物开发中至关重要 (Castro 等人,2001)。

氨基醇的不对称合成

该化合物已被用于光学活性氨基醇的不对称合成中,这是生产某些药物的关键过程。该工艺实现了高对映体过剩和优异的产率,展示了其在药物开发中的效率和潜力 (周旭等人,2010)。

癌症研究

在癌症研究中,该化合物的衍生物已被合成并评估其抗癌特性。具体而言,一项研究显示对人乳腺癌细胞具有显着的效力,突出了该化合物作为治疗剂的潜力 (Patravale 等人,2014)。

抗菌研究

该化合物的衍生物已被合成并评估其抗菌活性。这项研究有助于发现新的抗菌剂,解决抗生素耐药性日益严重的问题 (Sah 等人,2014)。

药物中间体生产中的生物催化

该化合物已用于对映纯化合物的生物催化生产中,这对生产各种药物中间体非常重要。该方法强调了优化催化生物还原反应的实验条件的重要性,这在药物制造中至关重要 (Kavi 等人,2021)。

作用机制

Target of Action

This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .

Mode of Action

As an indole derivative, it may interact with its targets through a variety of mechanisms, including direct binding, allosteric modulation, or enzymatic inhibition . The exact nature of these interactions and the resulting changes at the molecular and cellular level are subjects of ongoing research.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways and downstream effects of this compound remain to be elucidated.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular level. More research is needed to elucidate these effects.

生化分析

Biochemical Properties

2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol can alter the expression of genes related to oxidative stress and apoptosis .

Molecular Mechanism

At the molecular level, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Furthermore, 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol can influence gene expression by interacting with transcription factors or epigenetic modifiers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For example, studies have reported that high doses of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol can cause liver toxicity and oxidative stress in animal models .

Metabolic Pathways

2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, the compound may influence the activity of cofactors involved in metabolic reactions .

Transport and Distribution

The transport and distribution of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via amino acid transporters and subsequently bind to intracellular proteins, affecting its distribution .

Subcellular Localization

The subcellular localization of 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it influences mitochondrial function and energy metabolism .

属性

IUPAC Name |

2-amino-2-(3-chloro-4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAZHIJEXPNXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276020 | |

| Record name | β-Amino-3-chloro-4-methoxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910443-28-6 | |

| Record name | β-Amino-3-chloro-4-methoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-3-chloro-4-methoxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)